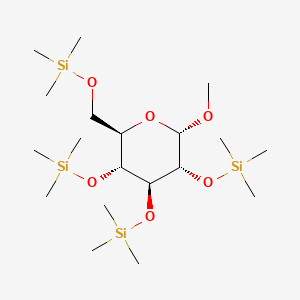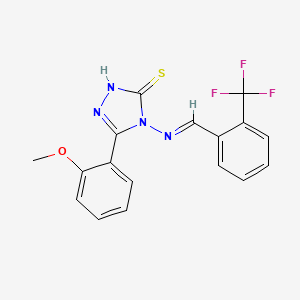![molecular formula C17H28N6O4 B12053162 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{[4-(2-ヒドロキシエチル)ピペラジン-1-イル]メチル}-7-(2-メトキシエチル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、分子式C17H28N6O4を持つ複雑な有機化合物です。 この化合物はプリンファミリーに属し、様々な薬理活性化合物に見られるピペラジン環を特徴としています .
製法
合成経路と反応条件
8-{[4-(2-ヒドロキシエチル)ピペラジン-1-イル]メチル}-7-(2-メトキシエチル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、一般的に複数のステップを必要とします。一般的な経路の1つは、プリン誘導体とピペラジン誘導体をアルキル化することです。 反応条件は、多くの場合、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で、水素化ナトリウムまたは炭酸カリウムなどの塩基の使用を必要とします .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を大規模で行うことができます。 連続フロー反応器と自動合成の使用は、生産プロセスの効率と収率を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common route includes the alkylation of a purine derivative with a piperazine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
反応の種類
8-{[4-(2-ヒドロキシエチル)ピペラジン-1-イル]メチル}-7-(2-メトキシエチル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
求核剤: ハロゲン化物、アミン.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸を生じさせる可能性があり、還元はアルコールを生じさせる可能性があります .
科学研究への応用
8-{[4-(2-ヒドロキシエチル)ピペラジン-1-イル]メチル}-7-(2-メトキシエチル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合を含む研究で使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
科学的研究の応用
8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
8-{[4-(2-ヒドロキシエチル)ピペラジン-1-イル]メチル}-7-(2-メトキシエチル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的との相互作用を含みます。酵素や受容体に結合し、それらの活性を変化させ、様々な生物学的効果をもたらします。 関与する経路には、特定の酵素の阻害や受容体シグナル伝達の調節が含まれます .
類似化合物との比較
類似化合物
2-[4-(2-ヒドロキシエチル)-1-ピペラジニル]-エタンスルホン酸(HEPES): 一般的に使用される生物学的緩衝液.
1-(2-ヒドロキシエチル)ピペラジン: 異なる用途を持つ別のピペラジン誘導体.
独自性
8-{[4-(2-ヒドロキシエチル)ピペラジン-1-イル]メチル}-7-(2-メトキシエチル)-1,3-ジメチル-3,7-ジヒドロ-1H-プリン-2,6-ジオンを際立たせているのは、プリンコアとピペラジン環のユニークな組み合わせです。これにより、独自の化学的および生物学的特性が与えられます。 これは、様々な研究および産業用途に役立つ化合物です .
特性
分子式 |
C17H28N6O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N6O4/c1-19-15-14(16(25)20(2)17(19)26)23(9-11-27-3)13(18-15)12-22-6-4-21(5-7-22)8-10-24/h24H,4-12H2,1-3H3 |
InChIキー |
NODWLWNCQWTAEJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12053085.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)

![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)



![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
